1-Cycloheptene-1-carbonitrile, 2-amino-
Description
1-Cycloheptene-1-carbonitrile, 2-amino- is a nitrile-substituted cycloalkene derivative featuring a seven-membered unsaturated ring (cycloheptene) with an amino group at the 2-position and a nitrile group at the 1-position. Nitrile-containing cycloalkenes are notable for their versatility in organic synthesis, pharmaceutical applications, and material science due to the reactivity of the nitrile group and the conformational flexibility of the ring system . The amino group further enhances biological activity, as seen in related compounds with anticancer, enzyme-inhibitory, and antioxidant properties .
Properties
CAS No. |
14798-99-3 |
|---|---|
Molecular Formula |
C8H12N2 |
Molecular Weight |
136.19 g/mol |
IUPAC Name |
2-aminocycloheptene-1-carbonitrile |
InChI |
InChI=1S/C8H12N2/c9-6-7-4-2-1-3-5-8(7)10/h1-5,10H2 |
InChI Key |
UZLQGEHBBPBQDH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=C(CC1)N)C#N |
Origin of Product |
United States |
Comparison with Similar Compounds
The following comparison focuses on structurally related cycloalkene-carbonitriles with amino or analogous substituents, categorized by ring size and functional groups.
Cyclopentene Derivatives
Key Differences :
- Ring Saturation : The unsaturated cyclopentene derivative (C₆H₈N₂) exhibits greater reactivity due to ring strain and conjugation between the nitrile and double bond, whereas the saturated analog (C₆H₁₀N₂) offers stereochemical diversity .
- Biological Activity : Unsaturated analogs are more commonly associated with antioxidant and anticancer applications, while saturated derivatives serve as chiral intermediates .
Cyclohexene Derivatives
Key Differences :
- Functional Groups: The ester group in ethyl 2-amino-1-cyclohexene-1-carboxylate alters solubility and reactivity compared to nitrile-dominated analogs .
Functionalized Derivatives
Key Differences :
- Solubility: The hydroxyethylamino group improves aqueous solubility, making the compound suitable for industrial applications .
- Conjugation Effects: The 4-aminophenyl group in C₁₂H₁₄N₂ enables π-π interactions, relevant in drug design for target binding .
Table 1: Structural and Functional Comparison
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